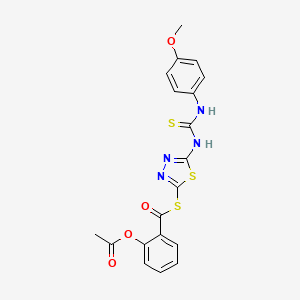
Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester involves multiple steps. The process typically starts with the preparation of the core thiadiazole ring, followed by the introduction of the acetyloxy and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The ester and acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It may be used in studies related to enzyme inhibition and protein interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and esters with acetyloxy and methoxyphenyl groups. These compounds share some structural features but may differ in their reactivity and applications.
Uniqueness
What sets Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
86910-95-4 |
|---|---|
Molecular Formula |
C19H16N4O4S3 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
[2-[[5-[(4-methoxyphenyl)carbamothioylamino]-1,3,4-thiadiazol-2-yl]sulfanylcarbonyl]phenyl] acetate |
InChI |
InChI=1S/C19H16N4O4S3/c1-11(24)27-15-6-4-3-5-14(15)16(25)29-19-23-22-18(30-19)21-17(28)20-12-7-9-13(26-2)10-8-12/h3-10H,1-2H3,(H2,20,21,22,28) |
InChI Key |
OIFXGSOYTZBVHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)SC2=NN=C(S2)NC(=S)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















